2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromophenyl group and a carbonitrile group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide typically involves the condensation of 4-bromobenzaldehyde with 2-aminopyridine, followed by cyclization and nitrile formation. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete cyclization and nitrile formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit unique chemical and physical properties, making them valuable for different applications .
Scientific Research Applications
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide include:
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the bromine atom and the carbonitrile group. These functional groups confer unique chemical reactivity and biological activity to the compound, making it a valuable scaffold for drug development and material science .
Properties
Molecular Formula |
C14H9Br2N3 |
---|---|
Molecular Weight |
379.05 g/mol |
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile;hydrobromide |
InChI |
InChI=1S/C14H8BrN3.BrH/c15-12-4-2-11(3-5-12)13-9-18-8-10(7-16)1-6-14(18)17-13;/h1-6,8-9H;1H |
InChI Key |
RSXPMDPZZCVTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C#N)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.